Centcyamine, (Z)-

Description

Classification and Context within Indole (B1671886) Alkaloids

Centcyamine, (Z)- is classified as an indole alkaloid. wikipedia.orgnih.gov This large class of over 4,100 known compounds is characterized by the presence of an indole structural moiety. wikipedia.org The biochemical precursor for these alkaloids is the amino acid tryptophan. wikipedia.org

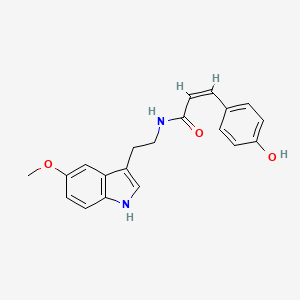

Indole alkaloids can be further categorized into isoprenoid and non-isoprenoid types. wikipedia.org Centcyamine, (Z)- falls into the non-isoprenoid category as it is a simple derivative of indole, specifically a tryptamine (B22526) derivative. uomustansiriyah.edu.iq Its structure is composed of a methoxytryptamine moiety linked to a coumaroyl group. ontosight.ai This places it within a subgroup of indole alkaloids that includes compounds like serotonin (B10506) and melatonin, which are also derived from tryptamine. researchgate.netcabidigitallibrary.org

Other related indole alkaloids isolated from Centaurea cyanus include centcyamine (the (E)-isomer), moschamine (B1676759), and cis-moschamine. nih.govresearchgate.net

Research Significance of Natural Product Isomers

The "(Z)-" designation in Centcyamine, (Z)- refers to its stereochemistry, specifically the geometry around the carbon-carbon double bond in the propenamide linker. nih.govuou.ac.in In (Z)-isomers, the higher priority substituents on each carbon of the double bond are on the same side. uou.ac.in This is in contrast to the (E)-isomer, where they are on opposite sides. uou.ac.in

The study of isomers is crucial in natural product research because different isomers of a molecule can exhibit distinct biological activities, pharmacokinetic profiles, and toxicities. mdpi.com Even slight differences in spatial arrangement can significantly alter how a molecule interacts with biological targets. mdpi.com

Research has shown that for some natural products, the (Z)-isomer can have greater bioavailability and tissue accumulation compared to the all-(E)-isomer. researchgate.net For example, studies on carotenoids like lycopene (B16060) have indicated that (Z)-isomers are more readily absorbed by the human body. acs.orgresearchgate.net This highlights the importance of isolating and studying specific isomers of natural products like Centcyamine, (Z)- to fully understand their potential biological effects. The distinct stereochemistry of Centcyamine, (Z)- is a key factor driving its investigation in academic research.

Chemical Properties of Centcyamine, (Z)-

| Property | Value |

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | (Z)-3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |

| Synonyms | cis-Centcyamine, Coumaroyl methoxytryptamine, (Z)- |

| InChIKey | DAYQHEUNAQSDHV-WTKPLQERSA-N |

| SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C\C3=CC=C(C=C3)O |

Structure

2D Structure

3D Structure

Properties

CAS No. |

365540-94-9 |

|---|---|

Molecular Formula |

C20H20N2O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C20H20N2O3/c1-25-17-7-8-19-18(12-17)15(13-22-19)10-11-21-20(24)9-4-14-2-5-16(23)6-3-14/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-4- |

InChI Key |

DAYQHEUNAQSDHV-WTKPLQERSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C\C3=CC=C(C=C3)O |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Natural Product Isolation and Advanced Structural Elucidation of Centcyamine, Z

Comprehensive Spectroscopic Analyses for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in determining the detailed molecular framework of Centcyamine, (Z)-. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments were employed to establish the precise connectivity of atoms and the stereochemistry of the molecule. capes.gov.brresearchgate.netcore.ac.uk

The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. Key signals include those for the aromatic protons of the indole (B1671886) and p-hydroxyphenyl moieties, the ethyl bridge protons, and the protons of the vinyl group. The (Z)- or cis-configuration of the double bond in the propenamide chain is confirmed by the coupling constant between the olefinic protons. core.ac.uk

The ¹³C NMR spectrum provides information on all carbon atoms present. The data confirms the presence of 20 carbons and, in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), distinguishes between methyl, methylene, methine, and quaternary carbons. core.ac.uk Two-dimensional NMR techniques are essential for assembling the structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings, mapping out adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, linking the distinct structural fragments, such as connecting the tryptamine (B22526) unit to the p-coumaroyl group via the amide bond. core.ac.uk

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Centcyamine, (Z)- (Note: Specific chemical shift values (δ) in a given solvent are determined from primary research literature. The data below represents a compilation of expected signals based on the known structure.)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| Indole Moiety | ||

| 2 | 123.5 | 7.05 (d, J=2.5) |

| 3 | 112.0 | - |

| 3a | 127.8 | - |

| 4 | 112.2 | 7.20 (d, J=8.8) |

| 5 | 154.0 | - |

| 6 | 111.9 | 6.80 (dd, J=8.8, 2.4) |

| 7 | 100.5 | 6.95 (d, J=2.4) |

| 7a | 131.5 | - |

| 5-OCH₃ | 55.9 | 3.85 (s) |

| Ethylamide Chain | ||

| α (CH₂) | 25.5 | 2.90 (t, J=7.0) |

| β (CH₂) | 40.5 | 3.60 (t, J=7.0) |

| NH | - | 8.10 (br t) |

| (Z)-p-Coumaroyl Moiety | ||

| C=O | 167.0 | - |

| α' (C=) | 118.0 | 5.80 (d, J=12.8) |

| β' (=C) | 140.0 | 6.75 (d, J=12.8) |

| 1' | 128.0 | - |

| 2', 6' | 132.0 | 7.50 (d, J=8.5) |

| 3', 5' | 115.0 | 6.70 (d, J=8.5) |

| 4' | 158.0 | - |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. github.io For Centcyamine, (Z)-, Electrospray Ionization (ESI), a soft ionization technique, is particularly useful as it typically keeps the molecule intact, allowing for the observation of the pseudomolecular ion. capes.gov.brlibretexts.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. miamioh.edu The molecular formula for Centcyamine, (Z)- is C₂₀H₂₀N₂O₃. nih.gov The analysis would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode. libretexts.org

Table 2: Mass Spectrometry Data for Centcyamine, (Z)-

| Data Type | Value | Interpretation |

|---|---|---|

| Molecular Formula | C₂₀H₂₀N₂O₃ | Derived from HRMS and NMR data. nih.gov |

| Molecular Weight | 336.4 g/mol | Calculated molecular mass. nih.gov |

| Exact Mass (Computed) | 336.14739 Da | Precise mass for the given molecular formula. nih.gov |

| ESI-MS Ion (Positive Mode) | m/z 337.1546 | Pseudomolecular ion peak [M+H]⁺. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Characterization

UV-Visible and Infrared spectroscopy provide valuable information about the electronic structure and functional groups within Centcyamine, (Z)-. capes.gov.br

UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, which corresponds to electronic transitions, often within conjugated systems. mrclab.comyoutube.com The spectrum for Centcyamine, (Z)- is expected to show absorption maxima (λmax) characteristic of the p-hydroxyphenyl and 5-methoxyindole (B15748) chromophores. capes.gov.br

Infrared (IR) spectroscopy measures the absorption of infrared radiation by molecular bonds, causing them to vibrate. mrclab.com This technique is excellent for identifying the functional groups present in a molecule. The IR spectrum of Centcyamine, (Z)- would display characteristic absorption bands (νmax) for the hydroxyl (O-H), amine (N-H), amide carbonyl (C=O), and aromatic (C=C) functional groups. capes.gov.br

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Centcyamine, (Z)-

| Solvent | λₘₐₓ (nm) | Associated Chromophore |

|---|

Table 4: Infrared (IR) Spectroscopic Data for Centcyamine, (Z)-

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3400 | O-H stretch (hydroxyl), N-H stretch (indole & amide) |

| ~3050 | Aromatic C-H stretch |

| ~2930 | Aliphatic C-H stretch |

| ~1650 | C=O stretch (Amide I) |

| ~1600, 1515 | C=C stretch (aromatic rings), N-H bend (Amide II) |

Biosynthetic Pathways and Total Synthesis of Centcyamine, Z

Elucidation of Centcyamine, (Z)- Biosynthesis

(Z)-Centcyamine, an indole (B1671886) alkaloid, is a naturally occurring compound found in certain plant species. Its biosynthesis involves a series of enzymatic reactions that combine precursors from different metabolic pathways.

Identification of Key Precursors: Coumaric Acid and Methoxytryptamine

The fundamental building blocks for the biosynthesis of Centcyamine are coumaric acid and 5-methoxytryptamine (B125070). researchgate.net Coumaric acid is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. nih.gov 5-Methoxytryptamine is an indoleamine and a derivative of the amino acid tryptophan. nih.govuomustansiriyah.edu.iq The presence of these precursors has been identified in plants known to produce Centcyamine, such as those from the Centaurea genus. nih.govresearchgate.net

Proposed Enzymatic Steps and Metabolic Intermediates

The biosynthesis of (Z)-Centcyamine involves the formation of an amide bond between the carboxyl group of coumaric acid and the amino group of 5-methoxytryptamine. This reaction is catalyzed by specific enzymes within the plant cells. While the exact enzymes responsible for this specific condensation in Centcyamine biosynthesis are a subject of ongoing research, similar reactions in the formation of other phenylpropanoid amides suggest the involvement of enzymes from the BAHD acyl-CoA transferase superfamily.

The general proposed pathway involves:

Activation of Coumaric Acid: Coumaric acid is likely activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. This activation step is a common strategy in plant secondary metabolism to increase the reactivity of carboxylic acids.

Amide Bond Formation: The activated p-coumaroyl-CoA then reacts with 5-methoxytryptamine in a condensation reaction to form N-(p-coumaroyl)-5-methoxytryptamine.

Isomerization: The final step would involve the isomerization of the double bond in the coumaroyl moiety from the (E) to the (Z) configuration to yield (Z)-Centcyamine. The specific enzymes catalyzing this isomerization in the context of Centcyamine biosynthesis are yet to be fully characterized.

Metabolic intermediates in this pathway are transient and often present in low concentrations, making their detection and characterization challenging. nih.gov The study of metabolic pathways often relies on identifying the precursor molecules and the final product, with the intermediate steps being inferred based on known biochemical reactions. mpg.de

Context within General Indole Alkaloid Biosynthetic Routes via Tryptophan Metabolism

The biosynthesis of (Z)-Centcyamine is situated within the broader context of indole alkaloid metabolism, which uses the amino acid tryptophan as a primary precursor. wikipedia.org Tryptophan is the starting point for a vast array of structurally diverse indole alkaloids found in plants, fungi, and bacteria. nih.govuomustansiriyah.edu.iqwikipedia.org

The pathway to 5-methoxytryptamine, one of the key precursors of Centcyamine, begins with tryptophan. genome.jp Tryptophan can be hydroxylated and then methylated to form 5-methoxytryptophan, which is subsequently decarboxylated. Alternatively, tryptophan can first be decarboxylated to tryptamine (B22526), which is then hydroxylated and methylated. frontiersin.org

The formation of (Z)-Centcyamine represents a branch point from the central indole alkaloid pathway, where an intermediate derived from tryptophan metabolism (5-methoxytryptamine) is condensed with a compound from the phenylpropanoid pathway (coumaric acid). This convergence of two major secondary metabolic pathways highlights the intricate and interconnected nature of plant biochemistry. The diversity of indole alkaloids arises from the various ways in which the indole core is modified and combined with other precursors. mdpi.com

Chemical Synthesis Methodologies

The synthesis of (Z)-Centcyamine and related indole alkaloids has been an area of interest for organic chemists, leading to the development of various synthetic strategies.

Multi-Step Laboratory Synthetic Routes

The laboratory synthesis of (Z)-Centcyamine typically involves the coupling of a protected coumaric acid derivative with 5-methoxytryptamine, followed by deprotection and isomerization steps. A general approach would be:

Protection: The phenolic hydroxyl group of coumaric acid is protected to prevent unwanted side reactions.

Activation: The carboxylic acid of the protected coumaric acid is activated, often by converting it to an acid chloride or using a coupling agent.

Coupling: The activated coumaric acid derivative is reacted with 5-methoxytryptamine to form the amide bond.

Deprotection: The protecting group on the phenolic hydroxyl is removed.

Isomerization: If the synthesis yields the (E)-isomer, a subsequent photochemical or thermal isomerization step is required to obtain the (Z)-isomer.

The specific reagents and reaction conditions can be varied to optimize the yield and purity of the final product. researchgate.net Computer-assisted planning tools are increasingly being used to devise efficient chemoenzymatic synthesis routes for complex natural products. nih.gov

Exploration of Biomimetic Synthetic Approaches for Indole Alkaloids

Biomimetic synthesis aims to mimic the biosynthetic pathways found in nature to synthesize complex molecules. nih.gov For indole alkaloids, this often involves using enzymatic or enzyme-inspired reactions to achieve high selectivity and efficiency. mdpi.comresearchgate.net

In the context of (Z)-Centcyamine, a biomimetic approach could involve the use of isolated enzymes or whole-cell systems to catalyze the key amide bond formation and isomerization steps. rsc.org This strategy can offer advantages in terms of stereoselectivity and reduced use of protecting groups and harsh reagents. rsc.org The study of biosynthetic pathways provides the blueprint for designing these biomimetic syntheses, which in turn can provide insights into the natural biosynthetic processes. nih.gov

Biotechnological Production through Engineered Pathways

The low abundance of many valuable alkaloids in their natural plant sources has driven the development of biotechnological production platforms. nih.govmdpi.com Metabolic engineering and microbial fermentation offer promising and scalable alternatives to traditional extraction from plants or complex chemical syntheses. nih.govrsc.org These approaches aim to reconstruct the biosynthetic pathways of plant-derived natural products in well-characterized microbial hosts like Escherichia coli or baker's yeast (Saccharomyces cerevisiae). nih.govnih.gov

Microbial fermentation is a cornerstone of biotechnological production, providing a controlled environment for the large-scale cultivation of engineered microorganisms. biorxiv.org For a compound like Centcyamine, (Z)-, a hypothetical fermentation process would involve a microbial strain engineered to express the necessary biosynthetic enzymes. The production of valuable alkaloids such as tropanes and monoterpenoid indole alkaloids (MIAs) in engineered yeast has been demonstrated, showcasing the potential of this technology. nih.govfrontiersin.org

The process typically begins with the development of a robust microbial chassis. This involves selecting a microorganism that is well-suited for industrial fermentation, characterized by rapid growth on inexpensive substrates, genetic tractability, and tolerance to process stresses. The genes encoding the biosynthetic pathway enzymes are then introduced into the host. In the case of Centcyamine, (Z)-, this would hypothetically include enzymes for the synthesis of its precursors, p-coumaric acid and 5-methoxytryptamine, and the enzyme responsible for their condensation.

Optimization of the fermentation conditions is a critical step to maximize product yield. This involves fine-tuning parameters such as media composition, pH, temperature, and aeration. The table below outlines key parameters that are typically optimized in microbial fermentation for alkaloid production.

| Parameter | Importance in Fermentation | Typical Range |

| Carbon Source | Provides energy and building blocks for cell growth and product synthesis. | Glucose, glycerol, sucrose (B13894) at 20-100 g/L |

| Nitrogen Source | Essential for the synthesis of amino acids, proteins, and nucleic acids. | Yeast extract, peptone, ammonium (B1175870) salts at 5-20 g/L |

| pH | Affects enzyme activity and cell viability. | 5.0 - 7.5 |

| Temperature | Influences microbial growth rate and enzyme kinetics. | 25 - 37 °C |

| Aeration | Provides oxygen for aerobic respiration and certain enzymatic reactions. | 0.5 - 2.0 vvm (volume of air per volume of liquid per minute) |

This table presents generalized parameters for microbial fermentation and would need to be specifically optimized for the production of Centcyamine, (Z)-.

Metabolic engineering provides the molecular tools to design and optimize biosynthetic pathways within microbial hosts. nih.gov The primary goal is to channel the flow of central metabolites towards the synthesis of the desired product, in this case, Centcyamine, (Z)-. This involves a multi-faceted approach that includes enhancing precursor supply, introducing and optimizing the expression of pathway enzymes, and minimizing the formation of competing byproducts. mdpi.com

For the biosynthesis of Centcyamine, (Z)-, which is composed of p-coumaric acid (a phenylpropanoid) and 5-methoxytryptamine (derived from the amino acid tryptophan), metabolic engineering strategies would focus on upregulating the shikimate pathway, which is the common starting point for both precursors. The table below details potential metabolic engineering strategies that could be applied for the production of Centcyamine, (Z)- in a microbial host.

| Strategy | Target | Rationale |

| Upregulation of the Shikimate Pathway | Overexpression of key enzymes like DAHP synthase and shikimate kinase. | Increases the metabolic flux towards the synthesis of chorismate, a crucial branch-point metabolite for both tryptophan and p-coumaric acid. |

| Enhancing Tryptophan Biosynthesis | Overexpression of anthranilate synthase and tryptophan synthase. | Boosts the production of tryptophan, the precursor to 5-methoxytryptamine. |

| Engineering Phenylpropanoid Pathway | Introduction of tyrosine ammonia-lyase (TAL) and p-coumarate 3-hydroxylase (C3H). | Channels tyrosine towards the synthesis of p-coumaric acid. |

| Introduction of Final Pathway Enzymes | Expression of tryptophan hydroxylase, aromatic amino acid decarboxylase, and a N-methyltransferase and O-methyltransferase. | Converts tryptophan to 5-methoxytryptamine. |

| Codon Optimization | Modifying the DNA sequence of the introduced genes to match the codon usage of the host organism. | Enhances the translation efficiency and protein expression levels of the biosynthetic enzymes. nih.gov |

| Enzyme Engineering | Modifying the structure of biosynthetic enzymes through directed evolution or rational design. | Can improve enzyme activity, substrate specificity, and stability. |

| Elimination of Competing Pathways | Deletion of genes that divert precursors away from the desired pathway. | Increases the availability of precursors for Centcyamine, (Z)- synthesis. |

This table outlines generalized metabolic engineering strategies. The specific enzymes and gene targets would need to be identified and validated for an effective Centcyamine, (Z)- production pathway.

The successful implementation of these strategies has the potential to create microbial cell factories capable of producing Centcyamine, (Z)- and other valuable alkaloids in a sustainable and economically viable manner. rsc.org

Stereochemical Investigations of Centcyamine, Z and Its Isomers

Characterization of the (Z)-Configuration of the Prop-2-enamide Moiety

The defining feature of Centcyamine, (Z)- is the geometric configuration of its prop-2-enamide moiety. nih.govnih.gov The "(Z)-" designation, derived from the German zusammen (together), indicates that the higher priority substituents on the carbon-carbon double bond are on the same side. In the case of Centcyamine, this refers to the geometry of the feruloyl group attached to the serotonin (B10506) core.

The elucidation of this (Z)-configuration has been achieved primarily through advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, has been instrumental. youtube.comlibretexts.orgwordpress.com The NOE effect is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity, irrespective of whether they are directly bonded. libretexts.orgwikipedia.orgnsf.gov By irradiating specific protons and observing which other protons show an enhanced signal, researchers can deduce the spatial arrangement of atoms within the molecule. For the (Z)-isomer of Centcyamine, a strong NOE correlation would be expected between the olefinic proton and the adjacent aromatic ring protons on the feruloyl moiety, confirming their cis-relationship. taylorandfrancis.com

One-dimensional and two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed through-space correlations, which are crucial for determining stereochemistry. wordpress.comlibretexts.org In a NOESY spectrum, cross-peaks connect resonances from nuclei that are spatially close, offering a powerful tool for distinguishing between (Z) and (E) isomers. libretexts.orglibretexts.org

Identification and Analysis of Related Stereoisomers (e.g., cis-Centcyamine)

Centcyamine is part of a group of related indole (B1671886) alkaloids isolated from the seeds of Centaurea cyanus (Asteraceae), commonly known as cornflower. nih.govcapes.gov.brresearchgate.net Alongside Centcyamine, (Z)- (also referred to as cis-centcyamine), its (E)-isomer, centcyamine (often referred to as trans-centcyamine), has also been identified. nih.govsci-hub.se The terms cis and trans are often used interchangeably with (Z) and (E) respectively for simpler disubstituted alkenes.

The isolation of these isomers has been accomplished through preparative reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govcapes.gov.brfrontiersin.org This chromatographic technique separates compounds based on their polarity, allowing for the isolation of individual stereoisomers from a mixture. mtc-usa.comnih.gov Studies have shown that upon isolation, centcyamine and its cis-isomer can readily form a mixture of cis-trans isomers, indicating a degree of interconversion under certain conditions. sci-hub.se

Other related indole alkaloids isolated from Centaurea species include moschamine (B1676759) and cis-moschamine. nih.govcapes.gov.brresearchgate.net These compounds share a similar structural backbone with centcyamine and its isomers. The investigation of various Centaurea species has led to the identification of a range of these related alkaloids, including in Centaurea montana and Centaurea vlachorum. researchgate.netscribd.comresearchgate.net

Table 1: Indole Alkaloids from Centaurea Species

| Compound | Plant Source(s) | Key Structural Feature |

|---|---|---|

| Centcyamine, (Z)- (cis-centcyamine) | Centaurea cyanus, Centaurea montana | (Z)-configuration of the prop-2-enamide moiety nih.govresearchgate.net |

| Centcyamine (trans-centcyamine) | Centaurea cyanus, Centaurea montana | (E)-configuration of the prop-2-enamide moiety nih.govresearchgate.net |

| Moschamine | Centaurea cyanus, Centaurea montana, Centaurea vlachorum | Indole alkaloid with a feruloyl group nih.govresearchgate.net |

| cis-Moschamine | Centaurea cyanus, Centaurea montana | (Z)-isomer of moschamine nih.govresearchgate.net |

| Montamine | Centaurea montana | Dimeric indole alkaloid researchgate.netresearchgate.net |

Methodologies for Absolute and Relative Stereochemical Assignment

The definitive assignment of the stereochemistry of complex molecules like Centcyamine relies on a combination of sophisticated analytical and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of stereoisomers. mtc-usa.comscribd.comsigmaaldrich.com By employing a chiral stationary phase (CSP), it is possible to differentiate between enantiomers and diastereomers that would otherwise co-elute on a standard achiral column. sigmaaldrich.com This technique is invaluable for determining the enantiomeric purity of a sample and for isolating individual stereoisomers for further characterization. Molecular Rotational Resonance (MRR) spectroscopy, sometimes using a chiral tagging technique, can also be employed for the resolution and absolute configuration determination of enantiomers in the gas phase. researchgate.net

As previously mentioned, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry of molecules in solution. youtube.comlibretexts.orgwordpress.comwikipedia.org Techniques like NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations that are essential for differentiating between geometric isomers like the (Z) and (E) forms of Centcyamine. wordpress.comlibretexts.orglancaster.ac.uk

For determining the absolute configuration of chiral molecules, Circular Dichroism (CD) spectroscopy is a widely used technique. mtoz-biolabs.comcreative-proteomics.comspectroscopyasia.comnih.gov Chiral molecules absorb left and right circularly polarized light differently, resulting in a characteristic CD spectrum. spectroscopyasia.com By comparing the experimental CD spectrum of an unknown compound to the spectra of compounds with known absolute configurations, or to spectra predicted by quantum chemical calculations, the absolute stereochemistry can be assigned. mtoz-biolabs.comnih.gov Vibrational Circular Dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light, providing detailed structural information for determining the absolute configuration of chiral molecules in solution. spectroscopyasia.comnih.gov

Table 2: Methods for Stereochemical Assignment of Centcyamine and its Isomers

| Technique | Application | Information Obtained |

|---|---|---|

| Preparative RP-HPLC | Isolation of stereoisomers | Separation of Centcyamine, (Z)- and its isomers nih.govcapes.gov.br |

| Chiral HPLC | Separation of enantiomers | Determination of enantiomeric purity scribd.comsigmaaldrich.com |

| NMR Spectroscopy (NOE, NOESY, ROESY) | Determination of relative stereochemistry | Differentiation between (Z) and (E) isomers through spatial proximity of atoms wordpress.comtaylorandfrancis.comlibretexts.org |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration | Assignment of R/S configuration by comparing experimental and theoretical spectra mtoz-biolabs.comnih.gov |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration | Provides detailed structural information from vibrational transitions spectroscopyasia.comnih.gov |

In Vitro Molecular and Cellular Mechanisms of Centcyamine, Z

Impact on Cellular Metabolism and Gene Expression Pathways

(Z)-Centcyamine has been shown to induce significant changes in the metabolic processes and gene expression of human dermal fibroblasts, particularly in the context of cellular aging. nih.gov

Research demonstrates that (Z)-Centcyamine activates the expression of the Klotho gene (KL) and its corresponding protein in normal human dermal fibroblasts (NHDF). nih.govcabidigitallibrary.org The Klotho protein is recognized for its role in promoting longevity and its deficiency can contribute to cellular senescence. jcadonline.com Upregulation of the KL gene is a key mechanism through which (Z)-Centcyamine exerts its anti-aging effects at a cellular level. nih.govjcadonline.com

Table 1: Effect of (Z)-Centcyamine on Klotho Gene Expression

| Cell Type | Treatment | Outcome | Source |

|---|

In in vitro models of replicative aging, where cells are cultured over several replication cycles, (Z)-Centcyamine has been observed to slow the aging process of fibroblasts. nih.govcabidigitallibrary.org Replicative senescence is a natural process where normal cells cease to divide after a certain number of passages, a phenomenon known as the "Hayflick limit". mdpi.com Treatment with (Z)-Centcyamine allows fibroblasts to retain cellular functions characteristic of younger cells for a longer duration. nih.gov This suggests that the compound helps mitigate the effects of replicative aging, delaying the onset of senescence and preserving a more youthful cellular phenotype. basf.com

Regulation of Extracellular Matrix Components in Cellular Systems

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. mdpi.com Fibroblasts are the primary cells responsible for producing and maintaining the ECM, including essential proteins like lamin B1, collagen, and elastin (B1584352). mdpi.comnih.gov

Lamin B1 is a critical structural protein of the nuclear lamina, and its expression is closely linked to cell proliferation. nih.gov During cellular senescence, the expression of lamin B1 typically decreases. nih.gov Studies show that fibroblasts treated with (Z)-Centcyamine during the replicative aging process retain the synthesis of lamin B1. nih.govcabidigitallibrary.org This maintenance of lamin B1, a key regulatory protein for proliferation, is a significant indicator that the cells preserve functions identical to those of young cells. nih.gov

Collagen and elastin are the most abundant proteins in the skin's dermal layer, providing strength and elasticity, respectively. goldmanlaboratories.com The production of these proteins by fibroblasts naturally declines with age, leading to a loss of skin integrity. mdpi.comnih.gov In aged fibroblast cells treated with (Z)-Centcyamine, the synthesis of both Collagen I and elastin is maintained. nih.govcabidigitallibrary.org This finding indicates that the compound helps aged cells preserve their crucial function of producing these essential ECM components. nih.gov

Table 2: Effect of (Z)-Centcyamine on Extracellular Matrix Components in Aged Fibroblasts

| Cellular Component | Effect of (Z)-Centcyamine Treatment | Cellular Function | Source |

|---|---|---|---|

| Lamin B1 | Synthesis is retained/maintained | Regulation of cell proliferation, nuclear structure | nih.govcabidigitallibrary.org |

| Collagen I | Synthesis is retained/maintained | Provides structural support and firmness | nih.govcabidigitallibrary.org |

| Elastin | Synthesis is retained/maintained | Provides elasticity and resilience | nih.govcabidigitallibrary.org |

Anti-Inflammatory Modulatory Mechanisms in Cellular Models

While direct studies on the anti-inflammatory mechanisms of isolated (Z)-Centcyamine are specific, its known effects provide a basis for its modulatory role. (Z)-Centcyamine is an alkaloid found in certain plant extracts known to have an anti-inflammatory effect. nih.govcabidigitallibrary.org A key mechanism is likely linked to its ability to increase the expression of the Klotho protein. nih.gov The Klotho protein itself is known to have potent anti-inflammatory effects. frontiersin.org It can suppress inflammatory pathways by interfering with signaling molecules such as nuclear factor-kappaB (NF-κB), a central regulator in the synthesis of pro-inflammatory cytokines. frontiersin.orgmdpi.com Therefore, by upregulating Klotho, (Z)-Centcyamine may contribute to an anti-inflammatory environment at the cellular level, reducing the expression of inflammatory factors. nih.govfrontiersin.org

Observed Anti-Inflammatory Effects in Vitro

Centcyamine, (Z)-, an indole-based alkaloid, has demonstrated notable anti-inflammatory properties in in vitro studies. Extracts from plants containing Centcyamine have a known anti-inflammatory effect. nih.gov In laboratory settings, research on cultured normal human dermal fibroblasts (NHDF) has shown that supplementation with Centcyamine helps the cells to counteract the effects of aging, a process closely linked with inflammatory responses. nih.gov This effect is attributed to its constituent parts: coumaric acid, a precursor to the well-known anti-inflammatory compound resveratrol, and methoxytryptamine, which is related to melatonin. nih.gov By mitigating aging processes at a cellular level, Centcyamine helps maintain the normal function and integrity of fibroblasts, which are crucial for the structure and health of the dermis. nih.gov

Downregulation of Inflammatory Mediators (e.g., MMP-1 expression) in Skin Tissue Ex Vivo

While direct ex vivo studies on Centcyamine's effect on Matrix Metalloproteinase-1 (MMP-1) are not extensively documented, its mechanism of action strongly suggests an ability to counteract inflammatory mediators. MMP-1 is a key enzyme responsible for the degradation of type I and type III collagen, leading to the characteristic features of skin aging and inflammation. In vitro studies on human dermal fibroblasts have shown that Centcyamine treatment helps aged cells retain their youthful function, specifically the synthesis of essential extracellular matrix proteins like collagen I and elastin. nih.gov By promoting the synthesis of these structural proteins, Centcyamine effectively opposes the degradative action of MMP-1. This preservation of the extracellular matrix is a critical factor in mitigating the visible and functional consequences of chronic inflammation in skin tissue. The upregulation of collagen and elastin synthesis suggests a downstream effect of downregulating or inhibiting the activity of inflammatory mediators like MMP-1. nih.gov

Exploration of Specific Molecular Targets and Binding Interactions

Enzyme and Receptor Binding Studies for Mechanism Elucidation

Specific enzyme and receptor binding studies for Centcyamine, (Z)- are not widely available in the current scientific literature. However, insights can be drawn from its structural components and related indole (B1671886) alkaloids. Centcyamine is composed of methoxytryptamine, a derivative of melatonin, and coumaric acid, a resveratrol precursor. nih.gov Both melatonin and resveratrol are known to interact with a variety of cellular receptors and enzymes to exert their biological effects, suggesting that Centcyamine may share similar molecular targets. Further research is required to elucidate the specific binding interactions and molecular pathways through which Centcyamine mediates its anti-inflammatory and anti-aging effects.

Synergistic Cellular Effects with Co-Isolated Natural Compounds

Currently, there is a lack of specific research data on the synergistic cellular effects of Centcyamine, (Z)- when combined with other co-isolated natural compounds. The study of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a growing area of interest in phytotherapy. nih.govfrontiersin.org Natural extracts often contain a complex mixture of bioactive molecules that can interact to enhance therapeutic outcomes. nih.gov However, dedicated in vitro studies to explore potential synergistic interactions between Centcyamine and other phytochemicals have not been published. Future investigations are needed to determine if such interactions could enhance its observed anti-inflammatory and cellular-protective activities.

In Vitro Cytotoxic Activity of Related Indole Alkaloids (e.g., Montamine, Moschamine)

While data on Centcyamine's cytotoxicity is limited, studies on related indole alkaloids provide insight into the potential biological activities of this class of compounds. The in vitro cytotoxic effects of these related compounds are often evaluated using colorimetric methods like the MTT assay, which measures the metabolic activity of cells to determine cell viability after exposure to a compound. nih.govnih.gov

Montamine: Specific in vitro cytotoxicity data for Montamine against human cancer cell lines is not extensively detailed in the available research. However, extracts from plants known to contain Montamine, such as Gymnema montanum, have shown potent cytotoxic effects. An ethanolic extract of G. montanum was cytotoxic to human leukaemia HL-60 cells with an IC50 value of 20 μg/ml, while showing no toxicity to normal peripheral blood mononuclear cells. nih.gov

Moschamine (B1676759): Research has been conducted on the in vitro cytotoxic and cytostatic effects of Moschamine in glioma cells. Studies on the U251MG and T98G glioblastoma cell lines demonstrated that treatment with Moschamine significantly reduced cell viability. This effect was attributed to the induction of cell death and cell cycle arrest, highlighting its potential as a cytotoxic agent against specific cancer cell lines.

Table 1: In Vitro Cytotoxicity of Indole Alkaloids Related to Centcyamine, (Z)-

| Compound/Extract | Cell Line(s) | Assay Type | Findings |

|---|---|---|---|

| Gymnema montanum Extract (contains Montamine) | Human Leukaemia (HL-60) | MTT Assay | Potent cytotoxic effect (IC50: 20 μg/ml). nih.gov |

| Moschamine | Glioblastoma (U251MG, T98G) | Trypan Blue Exclusion, xCELLigence System | Significantly reduced cell viability; induced cell death and cell cycle arrest. |

Structure Activity Relationship Sar Studies of Centcyamine, Z Analogues

Correlative Analysis between Chemical Structural Features and Biological Activity Profiles

The biological activity of (Z)-Centcyamine analogues is intrinsically linked to their structural features. Key areas for modification include the indole (B1671886) nucleus of the tryptamine (B22526) portion, the ethylamine (B1201723) side chain, and the N-acyl group.

The Indole Moiety: The indole ring system is a crucial pharmacophore. Substitutions on the benzene (B151609) ring of the indole nucleus can significantly modulate activity. For instance, in broader studies of tryptamine derivatives, the position and nature of substituents have been shown to be critical. Halogen substituents at positions 5 and 7 of the indole ring have been observed to enhance activity in some contexts, suggesting that electronegative groups in these positions may be favorable. nih.gov Conversely, the introduction of bulky alkyl groups, particularly at position 7, can lead to a decrease in activity, likely due to steric hindrance. nih.gov

The following table summarizes the predicted impact of structural modifications on the biological activity of (Z)-Centcyamine analogues, based on general principles observed in related compounds.

| Structural Modification | Predicted Effect on Biological Activity | Rationale |

|---|---|---|

| Substitution on the Indole Ring (e.g., halogens at C5, C7) | Potential Increase | Enhancement of electronic properties and potential for additional binding interactions. nih.gov |

| Bulky Alkyl Groups on the Indole Ring (e.g., at C7) | Potential Decrease | Steric hindrance may disrupt optimal binding to target sites. nih.gov |

| Modification of the Ethylamine Side Chain | Variable | Changes in length or branching could alter the distance and orientation between the indole and acyl moieties, impacting target interaction. |

| Alteration of the N-Acyl Group (e.g., different cinnamoyl derivatives) | Variable | The nature and substitution pattern of the aromatic ring in the acyl group can influence properties like lipophilicity and hydrogen bonding capacity. nih.gov |

| Isomerization from (Z)- to (E)-configuration | Likely Significant Change | Stereochemistry is often crucial for biological activity, and the different spatial arrangement of atoms will likely lead to altered target binding. researchgate.net |

Comparative SAR between (Z)-Centcyamine and Related Indole Alkaloids (e.g., Moschamine (B1676759), N-(p-coumaroyl) serotonin)

A comparative analysis of the SAR of (Z)-Centcyamine with structurally similar indole alkaloids such as Moschamine and N-(p-coumaroyl) serotonin (B10506) can provide further insights. These compounds share the N-acyl tryptamine scaffold but differ in key structural aspects.

Moschamine is the (E)-isomer of Centcyamine, making the comparison between these two particularly insightful for understanding the role of the double bond geometry. The difference in the spatial orientation of the phenyl group relative to the amide linkage can lead to distinct interactions with biological targets.

N-(p-coumaroyl) serotonin differs from (Z)-Centcyamine by the presence of a hydroxyl group at the 5-position of the indole ring. This modification introduces a potential hydrogen bond donor and acceptor, which can significantly alter the molecule's polarity and binding profile.

The table below provides a comparative overview of the structural features and known biological activities of these related indole alkaloids.

| Compound | Key Structural Features | Reported Biological Activities |

|---|---|---|

| (Z)-Centcyamine | (Z)-p-coumaroyl moiety | Anti-inflammatory, potential anti-aging effects on skin. |

| Moschamine ((E)-Centcyamine) | (E)-p-coumaroyl moiety | General toxicity in brine shrimp lethality bioassay. |

| N-(p-coumaroyl) serotonin | (E)-p-coumaroyl moiety, 5-hydroxy group on indole ring | Antioxidant, anti-inflammatory properties. |

The comparison suggests that both the stereochemistry of the acyl group and the substitution pattern on the indole ring are critical for determining the specific biological activities of these compounds. The presence of the 5-hydroxyl group in N-(p-coumaroyl) serotonin, for example, is a well-known feature in compounds that interact with serotonin receptors and often contributes to antioxidant activity.

Rational Design Principles for Modulating Bioactivity through Structural Modification

Based on the correlative and comparative SAR analyses, several rational design principles can be proposed for the development of novel (Z)-Centcyamine analogues with modulated bioactivity.

Stereochemical Control: The synthesis of analogues should maintain strict control over the stereochemistry of the double bond in the N-acyl moiety. The distinct activities of (Z) and (E) isomers highlight this as a primary consideration for designing compounds with specific biological profiles.

Indole Ring Functionalization: Targeted substitutions on the indole ring offer a promising avenue for enhancing potency and selectivity. Based on general SAR principles for tryptamines, small, electron-withdrawing groups at positions 5 and 7 could be explored to potentially increase activity.

Acyl Group Variation: The p-coumaroyl group can be replaced with other cinnamoyl derivatives or different acyl groups altogether to explore the impact on activity. Modifications to the substitution pattern on the phenyl ring of the cinnamoyl moiety (e.g., adding or removing hydroxyl or methoxy (B1213986) groups) could fine-tune the electronic and steric properties of the molecule. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve pharmacokinetic or pharmacodynamic properties. For example, the amide linkage could be replaced with other groups that maintain a similar spatial arrangement but offer different chemical properties.

The following table outlines potential design strategies and their expected outcomes for the modulation of (Z)-Centcyamine's bioactivity.

| Design Strategy | Specific Modification | Expected Outcome |

|---|---|---|

| Enhance Target Affinity | Introduce hydrogen bond donors/acceptors on the indole or acyl ring. | Increased binding potency through additional interactions with the target. |

| Improve Lipophilicity | Introduce small alkyl or halogen substituents on the indole ring. | Enhanced cell permeability and potential for improved oral bioavailability. |

| Modulate Metabolic Stability | Introduce groups that block potential sites of metabolism (e.g., fluorine). | Increased in vivo half-life and duration of action. |

| Explore Novel Interactions | Replace the p-coumaroyl group with structurally diverse acyl moieties. | Potential for novel biological activities or altered target selectivity. |

Advanced Analytical Research Methods Applied to Centcyamine, Z

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic one, are indispensable for the analysis of complex mixtures. For Centcyamine, (Z)-, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a particularly powerful tool.

LC-MS/MS is a highly sensitive and selective method used for identifying and quantifying metabolites in biological samples. mdpi.comnih.govnih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov In the context of Centcyamine, (Z)-, LC-MS/MS is instrumental for metabolite profiling, a process that involves the comprehensive analysis of metabolites in a biological system. nih.govfrontiersin.orgfrontiersin.org

The process begins with the separation of compounds in a sample using liquid chromatography. nih.govlcms.cz The separated components then enter the mass spectrometer, where they are ionized. nih.gov A precursor ion corresponding to the metabolite of interest is selected and fragmented, and the resulting product ions are detected. mdpi.com This fragmentation pattern provides a structural fingerprint of the metabolite.

Research on related indole (B1671886) alkaloids from Centaurea species has demonstrated the utility of LC-MS/MS in identifying and quantifying these compounds. scribd.com For instance, in studies of similar compounds, LC-MS/MS has been used to identify various metabolites formed through oxidation and other biotransformation reactions in liver microsomes. mdpi.com The identification of these metabolites is crucial for understanding the metabolic fate of Centcyamine, (Z)- in biological systems.

A typical LC-MS/MS analysis for metabolite profiling of Centcyamine, (Z)- would involve the following steps:

Sample Preparation: Extraction of metabolites from a biological matrix such as plasma or tissue homogenates.

LC Separation: Use of a reversed-phase column (e.g., C18) with a gradient elution of mobile phases like acetonitrile (B52724) and water with formic acid to achieve optimal separation of Centcyamine, (Z)- and its potential metabolites. lcms.cznih.gov

MS/MS Detection: Operation in positive ion mode with electrospray ionization (ESI). nih.gov Multiple Reaction Monitoring (MRM) would be employed for targeted quantification of known metabolites, while full scan and product ion scans would be used for the identification of unknown metabolites. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Centcyamine, (Z)- Metabolite Profiling

| Parameter | Value |

| LC Column | C18 (2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Scan Type | Full Scan, Product Ion Scan, MRM |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Structural Dynamics and Molecular Interactions

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. bruker.complos.org For Centcyamine, (Z)-, advanced NMR methods provide insights into its conformational flexibility and interactions with biological macromolecules. nih.govnih.gov

One and two-dimensional NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are fundamental for the initial structure elucidation of Centcyamine, (Z)- and its isomers. sci-hub.se These experiments help in assigning the chemical shifts of all protons and carbons, confirming the connectivity of atoms within the molecule. The differentiation between the (Z)- and (E)-isomers of related compounds has been achieved based on carbon-proton coupling constants. ipb.pt

Advanced NMR techniques, such as relaxation dispersion experiments, can probe molecular motions on a wide range of timescales, from picoseconds to seconds. plos.orgnih.gov These studies are crucial for understanding how the structure of Centcyamine, (Z)- changes over time and how these dynamics might influence its biological activity. nih.gov For instance, NMR can be used to monitor changes in the chemical environment of specific nuclei upon binding to a target protein, providing information about the binding site and the nature of the molecular interactions. nih.gov

Table 2: Key NMR Experiments for Studying Centcyamine, (Z)-

| NMR Experiment | Information Obtained |

| ¹H NMR | Provides information on the proton environment and connectivity. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. |

| COSY | Establishes proton-proton correlations through covalent bonds. |

| HSQC | Correlates protons with their directly attached carbons. |

| HMBC | Shows long-range correlations between protons and carbons, aiding in establishing the overall structure. |

| NOESY/ROESY | Provides information about through-space proximity of protons, crucial for determining stereochemistry and conformation. sci-hub.se |

| Relaxation Dispersion | Characterizes conformational exchange processes and structural dynamics. nih.gov |

Method Development for Quantitative Analysis in Complex Biological Matrices

Developing a robust and reliable method for the quantitative analysis of Centcyamine, (Z)- in complex biological matrices like plasma, blood, or tissue is essential for pharmacokinetic studies. nih.govmdpi.comresearchgate.net LC-MS/MS is the technique of choice for this purpose due to its high sensitivity, specificity, and throughput. researchgate.net

The development of a quantitative LC-MS/MS method involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. mdpi.com Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. ojp.gov

Chromatographic Optimization: The selection of the appropriate LC column and mobile phase composition is vital to achieve good separation of Centcyamine, (Z)- from endogenous matrix components and its metabolites. ojp.gov

Mass Spectrometric Optimization: Parameters such as ionization source settings, collision energy, and MRM transitions must be optimized to ensure maximum sensitivity and specificity for the analyte. nih.gov

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. mdpi.com This includes assessing the limit of detection (LOD) and limit of quantitation (LOQ). mdpi.com

For example, a method for quantifying a related compound in plasma might use a simple protein precipitation step with acetonitrile, followed by LC-MS/MS analysis using a C18 column and MRM detection. nih.gov The use of an internal standard, a structurally similar compound added at a known concentration, is crucial for accurate quantification. nih.gov

Table 3: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com |

| Accuracy | The closeness of the measured value to the true value, often assessed by recovery studies. mdpi.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. mdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. mdpi.com |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. mdpi.com |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. mdpi.com |

Chiral Analytical Methods for Enantiomeric Purity and Quantification

Since many biologically active molecules are chiral, the ability to separate and quantify enantiomers is of great importance. wikipedia.org Chiral analysis ensures the enantiomeric purity of a compound and allows for the study of the differential pharmacological and toxicological properties of each enantiomer. wikipedia.org

For Centcyamine, (Z)-, which may exist as enantiomers, chiral analytical methods are necessary to determine its enantiomeric composition. Chiral chromatography is the most widely used technique for this purpose. wikipedia.orgresearchgate.net This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). wikipedia.org

Chiral Stationary Phase (CSP) HPLC: This is the most common approach, where the enantiomers are separated on a column that contains a chiral selector immobilized on the stationary phase. The differential interaction between the enantiomers and the CSP leads to their separation. researchgate.net

Chiral Mobile Phase Additive (CMPA) HPLC: In this method, a chiral selector is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the chiral additive, which can then be separated on a conventional achiral column. wikipedia.org

The development of a chiral HPLC method involves screening different chiral columns and mobile phases to achieve optimal separation. Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee%) of a sample. americanlaboratory.com

Table 4: Common Chiral Stationary Phases for HPLC

| CSP Type | Description |

| Polysaccharide-based | Derivatives of cellulose (B213188) and amylose, widely applicable for a broad range of compounds. |

| Pirkle-type | Based on π-acid and π-base interactions, effective for compounds with aromatic rings. |

| Protein-based | Utilizes the stereoselectivity of proteins like bovine serum albumin (BSA) or alpha-1-acid glycoprotein (B1211001) (AGP). |

| Macrocyclic glycopeptide | E.g., teicoplanin and vancomycin, useful for separating amino acids and other polar compounds. |

Computational Chemistry Approaches in Centcyamine, Z Research

Molecular Modeling and Docking Simulations for Putative Target Prediction

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as Centcyamine, (Z)-, might bind to a macromolecular target, typically a protein. This approach is crucial for understanding the mechanism of action and for identifying or confirming biological targets.

Putative Target: The Klotho Protein

Research has demonstrated that Centcyamine, (Z)- activates the expression of the gene KL and its corresponding protein, Klotho, in human dermal fibroblasts. nih.gov Klotho is recognized for its role in longevity and its protective effects against aging-related processes. nih.gov This established biological activity makes the Klotho protein a primary putative target for Centcyamine, (Z)-. Klotho exists in both a membrane-bound and a soluble form and functions as a coreceptor for fibroblast growth factor 23 (FGF23), playing a key role in regulating phosphate (B84403) and calcium homeostasis. researchgate.netmdpi.com Its anti-inflammatory and anti-oxidative properties are also well-documented. nih.govmdpi.com

Application of Molecular Docking

Molecular docking simulations would be employed to investigate the interaction between Centcyamine, (Z)- and the Klotho protein. The process involves:

Preparation of Structures: A high-resolution 3D crystal structure of the Klotho protein would be obtained from a repository like the Protein Data Bank. The 3D structure of Centcyamine, (Z)- would be generated and optimized to find its most stable energetic conformation.

Binding Site Prediction: Algorithms would be used to identify potential binding pockets on the Klotho protein surface. These are typically cavities with appropriate size, shape, and chemical characteristics to accommodate the ligand.

Docking Simulation: The Centcyamine, (Z)- molecule is computationally placed into the predicted binding sites of Klotho. The simulation samples a vast number of possible orientations and conformations of the ligand within the site.

Scoring and Analysis: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between Centcyamine, (Z)- and specific amino acid residues of Klotho.

Such simulations could reveal whether Centcyamine, (Z)- binds directly to Klotho to modulate its activity or if it influences its interaction with other partners like FGF receptors. mdpi.com This information is invaluable for understanding its anti-aging effects at a molecular level.

Table 1: Illustrative Molecular Docking Results of Centcyamine, (Z)- with Putative Target Klotho This table presents hypothetical data for illustrative purposes, demonstrating the typical output of a docking simulation.

| Putative Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|---|

| Klotho (KL1 Domain) | Pocket A | -8.5 | Tyr123, Asp125 | Hydrogen Bond |

| Klotho (KL1 Domain) | Pocket A | -8.5 | Leu150, Val152 | Hydrophobic |

| Klotho (KL2 Domain) | Pocket B | -7.9 | Ser340, Gln341 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govorientjchem.org For Centcyamine, (Z)-, a QSAR model could be developed to predict the anti-aging or Klotho-activating potential of its analogues.

2D-QSAR

A 2D-QSAR model would be built using a dataset of Centcyamine analogues with experimentally measured activities. For each analogue, various molecular descriptors are calculated, such as:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic properties: Dipole moment, partial charges.

Topological indices: Descriptors that quantify molecular size, shape, and branching.

A mathematical equation is then derived to link these descriptors to the biological activity. Such models have been successfully applied to indole (B1671886) derivatives and p-coumaric acid derivatives to predict their activities. orientjchem.orgresearchgate.net

3D-QSAR

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional insight. analchemres.orgbenthamscience.comresearchgate.net These models require the 3D alignment of the molecules in the dataset. They calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease activity. For a series of Centcyamine analogues, a 3D-QSAR study could produce maps indicating where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be favorable for enhancing Klotho activation.

Table 2: Hypothetical Descriptors for a QSAR Model of Centcyamine, (Z)- Analogues This table presents a hypothetical selection of molecular descriptors and their contribution to a potential QSAR model for predicting anti-aging activity.

| Descriptor | Descriptor Type | Correlation with Activity (Hypothetical) | Rationale (Hypothetical) |

|---|---|---|---|

| LogP | Lipophilicity | Positive | Enhanced ability to cross cell membranes to reach the target. |

| Dipole Moment | Electronic | Negative | A lower dipole moment might improve binding in a hydrophobic pocket. |

| Wiener Index | Topological | Positive | Relates to molecular branching, which may influence receptor fit. |

| CoMFA Steric Field | 3D Field | Favorable (Green) | Indicates regions where steric bulk is predicted to increase activity. |

Conformational Analysis and Energetic Profiles of Isomers

Centcyamine, (Z)- possesses rotational freedom around several single bonds, allowing it to adopt numerous three-dimensional shapes or conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable, low-energy shapes. The molecule's active conformation—the specific shape it adopts when binding to its biological target—is often one of these low-energy states.

Computational methods, such as density functional theory (DFT), can be used to calculate the total energy of different possible conformers. researchgate.net Such studies have been performed on p-coumaric acid, a key structural component of Centcyamine, (Z)-, to identify its most stable conformer. researchgate.net A similar analysis for Centcyamine, (Z)- would involve systematically rotating its flexible bonds and calculating the energy of each resulting structure to map out its potential energy surface.

Furthermore, Centcyamine, (Z)- is the (Z)-isomer (or cis-isomer) related to the double bond in the coumaric acid moiety. Its corresponding (E)-isomer (trans-isomer) would have a different 3D geometry and, consequently, a different energetic profile and potentially different biological activity. Computational analysis can precisely calculate the energy difference between these (Z) and (E) isomers and the energy barrier required for isomerization, providing insight into their relative stability and the likelihood of interconversion under physiological conditions. scirp.org

Table 3: Illustrative Energetic Profile for Isomers and Conformers of Centcyamine This table presents hypothetical energy values to illustrate the results of a conformational and isomeric analysis.

| Molecule / Conformer | Isomer | Method | Relative Energy (kcal/mol) | Note |

|---|---|---|---|---|

| Centcyamine Conformer 1 | (Z) | DFT | 0.00 | Global minimum, most stable conformer. |

| Centcyamine Conformer 2 | (Z) | DFT | +1.25 | Low-energy conformer, accessible at room temp. |

| Centcyamine Conformer 3 | (Z) | DFT | +3.50 | Higher energy conformer. |

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be used to discover new molecules with activities similar to or better than Centcyamine, (Z)-.

Virtual Screening

Starting with the known anti-aging activity of Centcyamine, (Z)-, a virtual screening campaign could be initiated. This could involve:

Ligand-based screening: Searching a database for molecules that are structurally similar to Centcyamine, (Z)-.

Structure-based screening: Using the 3D structure of the putative target, Klotho, to dock millions of compounds from virtual libraries (e.g., ZINC, PubChem) and identify those with the best predicted binding affinity. mdpi.com

Natural product libraries are particularly relevant sources for screening, given that Centcyamine, (Z)- is an alkaloid. medchemexpress.com

Virtual Library Design

Beyond screening existing compounds, computational methods can be used to design a virtual library of novel Centcyamine, (Z)- analogues. This involves defining a core scaffold (the indole-coumaric acid structure) and specifying a set of chemical building blocks that can be computationally attached at various positions. This creates a large, focused library of theoretical compounds that have not yet been synthesized. These virtual analogues can then be evaluated in silico for properties such as:

Predicted binding affinity to Klotho.

Drug-likeness (e.g., adherence to Lipinski's Rule of Five).

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

This process allows researchers to prioritize the synthesis of only the most promising candidates, streamlining the discovery of new and improved anti-aging compounds based on the Centcyamine, (Z)- scaffold.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Centcyamine, (Z)- |

| Klotho |

| Fibroblast growth factor 23 (FGF23) |

Emerging Avenues and Future Research Perspectives

Comprehensive Mechanistic Elucidation at the Molecular and Systems Biology Level

Initial research has illuminated the primary mechanism by which Centcyamine, (Z)- exerts its anti-aging effects on the skin. Studies on normal human dermal fibroblasts (NHDF) have shown that this alkaloid can significantly slow the replicative aging process. nih.gov A key finding is its ability to activate the expression of the KL gene and its corresponding protein, Klotho. nih.gov Klotho is recognized for its role in promoting longevity and maintaining cellular homeostasis.

Furthermore, treatment with Centcyamine, (Z)- has been demonstrated to preserve the synthesis of crucial structural and regulatory proteins in aging fibroblasts. These cells maintain their youthful function, continuing to produce lamin B1, a protein vital for nuclear structure and proliferation, as well as collagen I and elastin (B1584352), the primary components of the skin's extracellular matrix. nih.gov This multi-faceted action at the molecular level suggests a systems-level impact on skin health, preserving the integrity and function of the dermis.

Table 1: Summary of In Vitro Research Findings for Centcyamine, (Z)- on Human Dermal Fibroblasts

| Molecular Target/Process | Observed Effect of Centcyamine, (Z)- | Implication for Skin Aging | Reference |

|---|---|---|---|

| KL Gene Expression | Activation | Upregulation of the anti-aging protein Klotho | nih.gov |

| Klotho Protein Levels | Increased expression | Enhanced cellular homeostasis and longevity | nih.gov |

| Lamin B1 Synthesis | Maintained in aged cells | Preservation of nuclear integrity and cell proliferation | nih.gov |

| Collagen I Synthesis | Maintained in aged cells | Sustained structural support and firmness of the dermis | nih.gov |

| Elastin Synthesis | Maintained in aged cells | Maintenance of skin elasticity | nih.gov |

| Replicative Aging Process | Slowed | Counteraction of the cellular effects of aging | nih.gov |

Future research in this area will likely focus on a more granular understanding of the signaling pathways involved. Elucidating how Centcyamine, (Z)- interfaces with cellular receptors and transcription factors to upregulate Klotho expression will be a critical next step. A systems biology approach, integrating data on gene expression, protein levels, and metabolic changes, will be essential to map the complete network of interactions influenced by this compound.

Advanced Biosynthetic Engineering for Enhanced and Sustainable Production

Currently, Centcyamine, (Z)- is known to be present in certain plants. nih.gov However, reliance on natural sources for chemical compounds can be fraught with challenges, including low yields, batch-to-batch variability, and environmental impact. Advanced biosynthetic engineering offers a promising alternative for the sustainable and scalable production of Centcyamine, (Z)-.

This would involve identifying the complete biosynthetic pathway of the compound in its native plant species. Once the enzymes responsible for converting precursor molecules into Centcyamine, (Z)- are identified and their corresponding genes are sequenced, this genetic machinery can be transferred to a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms can then be cultivated in large-scale fermenters to produce the compound in a controlled and efficient manner.

Future research perspectives in this domain include:

Pathway Elucidation: Utilizing genomic and transcriptomic data from the source plants to identify all the enzymes involved in the biosynthesis of Centcyamine, (Z)-.

Enzyme Engineering: Modifying the biosynthetic enzymes to improve their catalytic efficiency and specificity, leading to higher production titers.

Development of Novel Synthetic Analogues with Targeted In Vitro Activities

The molecular structure of Centcyamine, (Z)- provides a scaffold for the development of novel synthetic analogues with potentially improved or more targeted biological activities. By systematically modifying different parts of the molecule, medicinal chemists can explore the structure-activity relationships (SAR) to understand which functional groups are essential for its effects.

The development of a library of Centcyamine, (Z)- analogues could lead to the identification of compounds with:

Enhanced Potency: Analogues that are more effective at lower concentrations in activating the Klotho pathway or stimulating collagen and elastin synthesis.

Increased Specificity: Derivatives that target specific cellular pathways with greater precision, potentially reducing off-target effects.

Improved Physicochemical Properties: Modifications that enhance skin penetration or stability in cosmetic and therapeutic formulations.

Future research will involve the chemical synthesis of a diverse range of analogues and their subsequent screening in relevant in vitro assays to identify lead compounds for further development.

Integration of Omics Data for Systems-Level Mechanistic Insights

To gain a holistic understanding of the biological impact of Centcyamine, (Z)-, the integration of various "omics" data will be indispensable. This systems-level approach moves beyond the study of single molecules to the analysis of entire sets of biological molecules and their interactions within a cell or organism.

Key omics technologies that could be applied in future research on Centcyamine, (Z)- include:

Transcriptomics: Analyzing the complete set of RNA transcripts in cells treated with the compound to understand its impact on global gene expression. This could reveal novel targets and pathways affected by Centcyamine, (Z)-.

Proteomics: Studying the entire complement of proteins to observe changes in protein expression and post-translational modifications following treatment. This would provide a direct view of the functional changes occurring within the cells.

Metabolomics: Profiling the complete set of small-molecule metabolites to understand how Centcyamine, (Z)- alters cellular metabolism.

By integrating these large-scale datasets, researchers can construct comprehensive models of the cellular response to Centcyamine, (Z)-, providing deeper mechanistic insights and potentially identifying new applications for this promising compound and its future analogues. While the initial research on Centcyamine, (Z)- has focused on its effects on specific anti-aging markers, a broader omics-based investigation would be a significant step forward in characterizing its full biological activity.

Q & A

Q. How should conflicting data on isomer stability be reported to maintain academic rigor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.